Product packaging for Z-Ser-Tyr-OMe(Cat. No.:)

Z-Ser-Tyr-OMe

Cat. No.: B8447355
M. Wt: 416.4 g/mol
InChI Key: IMQROYWCRPSOCD-ROUUACIJSA-N
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Description

Contextualization within Dipeptide Chemistry Research

Dipeptides, the shortest peptide chains, are significant subjects of research due to their diverse biological activities and their role as intermediates in protein metabolism. The study of specific dipeptides can provide insights into nutrient absorption, enzyme kinetics, and cell signaling. Research into the unprotected L-Ser-L-Tyr dipeptide, for instance, has shown that its oral administration can increase tyrosine levels in the brain and serum of mice more efficiently than the administration of L-tyrosine alone, highlighting its potential role in nutrient delivery. nih.gov

Within this context, protected dipeptides like Z-Ser-Tyr-OMe are indispensable tools. In peptide synthesis, the direct coupling of unprotected amino acids would result in a mixture of unwanted products, including polymers of random length and sequence. By selectively blocking the reactive amino group of serine (with the Z group) and the carboxyl group of tyrosine (with the OMe group), this compound can be used as a defined building block. It allows chemists to precisely control the formation of peptide bonds, making it a crucial intermediate in the methodical synthesis of larger, biologically active peptides for research purposes. masterorganicchemistry.com

Significance of Serine-Tyrosine Dipeptide Motifs in Biochemical Systems

The serine-tyrosine (Ser-Tyr) motif is a recurring and functionally important sequence in a vast array of proteins and enzymes. The unique chemical properties of the serine and tyrosine side chains—a primary alcohol and a phenol (B47542), respectively—make them central to many biological processes.

Enzyme Catalysis: Serine is famously a key component of the catalytic triad (B1167595) in serine proteases, a major class of enzymes. technologynetworks.com Both serine and tyrosine residues are frequently found in the active sites of enzymes, where their hydroxyl groups can participate in catalysis by acting as nucleophiles or by forming hydrogen bonds to stabilize transition states.

Molecular Recognition: Structural analyses have revealed the dominant role of large, rigid tyrosine residues in making contact with other molecules, while smaller, more flexible serine residues help to create the necessary space and conformation for these interactions. nih.gov This complementary relationship makes the Ser-Tyr motif important for the high-affinity and specific binding required in protein-protein interactions.

Cell Signaling and Regulation: The most prominent role of serine and tyrosine residues in cellular biology is their participation in post-translational modifications, particularly phosphorylation. The phosphorylation of serine and tyrosine hydroxyl groups by kinases is a fundamental mechanism for controlling protein activity, localization, and interaction with other proteins. nih.govnih.gov Serine/threonine phosphorylation can also negatively regulate the phosphorylation of nearby tyrosine residues within signaling motifs like the immunoreceptor tyrosine-based activation motif (ITAM), demonstrating a sophisticated level of cross-regulation. pnas.org The ability of these residues to be reversibly phosphorylated makes the Ser-Tyr motif a critical component of cellular signaling cascades that govern growth, differentiation, and metabolism.

Role of Benzyloxycarbonyl (Z) and Methyl Ester (OMe) Protective Groups in Synthetic Peptide Chemistry

The successful synthesis of a peptide with a defined sequence requires the temporary masking of reactive functional groups at the N-terminus and C-terminus, as well as on certain amino acid side chains. this compound employs two of the most classical and well-established protecting groups in peptide chemistry.

The primary function of these groups is to prevent the amino group of one amino acid from reacting with the carboxyl group of another in an uncontrolled manner, which would lead to polymerization. masterorganicchemistry.com By protecting the N-terminus of serine and the C-terminus of tyrosine, only the intended peptide bond between the carboxyl group of serine and the amino group of tyrosine can be formed.

Table 2: Overview of Protecting Groups in this compound

Protecting Group Abbreviation Target Functional Group Role in Synthesis Common Cleavage Method
Benzyloxycarbonyl Z or Cbz α-Amino group (N-terminus) Prevents unwanted amide bond formation and polymerization. masterorganicchemistry.compeptide.com Catalytic hydrogenolysis or strong acids (e.g., HBr in acetic acid). bachem.com

| Methyl Ester | OMe | α-Carboxyl group (C-terminus) | Prevents participation in coupling reactions; enhances solubility in organic solvents. thieme-connect.de | Mild hydrolysis with aqueous base (e.g., NaOH). libretexts.org |

Benzyloxycarbonyl (Z) Group: The benzyloxycarbonyl (Z or Cbz) group is one of the foundational N-terminal protecting groups in peptide chemistry, particularly for solution-phase synthesis. peptide.combachem.com It is introduced by reacting the amino acid's amino group with benzyl (B1604629) chloroformate. The Z group is stable under a range of conditions but can be selectively removed without disturbing the peptide backbone. Its removal is typically achieved through catalytic hydrogenolysis (using H2 gas and a palladium catalyst) or by treatment with strong acids like hydrogen bromide in acetic acid. bachem.com The use of the Z group can also confer favorable properties to the protected amino acid or peptide, such as increased crystallinity, which aids in purification. highfine.com

Methyl Ester (OMe) Group: The methyl ester (OMe) is a simple and effective protecting group for the C-terminal carboxyl group. libretexts.org It is typically formed through Fischer esterification, reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. By converting the carboxylic acid into an ester, its nucleophilicity is eliminated, preventing it from reacting during the peptide coupling step. thieme-connect.de While effective, the removal of methyl esters (saponification) requires basic conditions, such as mild hydrolysis with sodium hydroxide, which must be carefully controlled to avoid side reactions like racemization, especially in longer peptides. libretexts.org Peptides containing a C-terminal methyl ester are also of interest for biological studies, as the increased hydrophobicity can enhance membrane permeability. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O7 B8447355 Z-Ser-Tyr-OMe

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N2O7

Molecular Weight

416.4 g/mol

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C21H24N2O7/c1-29-20(27)17(11-14-7-9-16(25)10-8-14)22-19(26)18(12-24)23-21(28)30-13-15-5-3-2-4-6-15/h2-10,17-18,24-25H,11-13H2,1H3,(H,22,26)(H,23,28)/t17-,18-/m0/s1

InChI Key

IMQROYWCRPSOCD-ROUUACIJSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Research

Solution-Phase Peptide Synthesis Strategies

Conventional solution-phase synthesis remains a cornerstone for creating peptide bonds. For Z-Ser-Tyr-OMe, methodologies involving carbodiimides, activated esters, and acyl azides have been extensively researched to optimize yield and purity.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and water-soluble carbodiimides (WSC), are powerful dehydrating agents that facilitate amide bond formation by activating the carboxylic acid group of an N-protected amino acid. mdpi.comthieme-connect.de This activation, however, can lead to side reactions, including racemization and the formation of N-acylurea byproducts. mdpi.comthieme-connect.de To mitigate these issues, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) are frequently incorporated. thieme-connect.degoogle.com These additives react with the activated intermediate to form active esters, which are less prone to side reactions and couple efficiently with the amino component. google.compeptide2.com

One documented synthesis of this compound utilizes a water-soluble carbodiimide (B86325) in conjunction with HOSu. google.com In this process, Z-Ser-OH is coupled with H-Tyr-OMe in a solution of dimethylformamide (DMF). The addition of HOSu and WSC initiates the reaction, which proceeds to completion and yields the target dipeptide in high purity. google.com The reaction demonstrates the efficacy of the carbodiimide method when paired with appropriate additives to ensure a high yield and minimize undesirable byproducts. google.com

Table 1: Synthesis of this compound via Carbodiimide-Mediated Coupling

Carboxyl ComponentAmino ComponentCoupling ReagentAdditiveSolventYieldReference
Z-Ser-OH (23.9 g)H-Tyr-OMe (23.2 g)WSC (20 mL)HOSu (12.7 g)DMF (50 mL)92.3% google.com

The activated ester method is a widely used, two-step approach in peptide synthesis. The first step involves converting the carboxylic acid group of an N-protected amino acid into a more reactive form, the "activated ester." peptide2.com These esters, such as p-nitrophenyl esters or N-hydroxysuccinimide (NHS) esters, can then react cleanly with the free amino group of another amino acid or peptide, a process known as aminolysis. peptide2.comnih.gov A significant advantage of this method is that the activated esters can often be isolated, purified, and stored, allowing for a more controlled coupling reaction. peptide2.comthieme-connect.de

In the context of this compound, a highly efficient synthesis has been reported where the activated ester of Z-Serine is formed in situ. google.com By dissolving Z-Ser-OH and H-Tyr-OMe in DMF and adding N-hydroxysuccinimide (HOSu) and a water-soluble carbodiimide (WSC), an N-hydroxysuccinimide ester of Z-Serine is generated, which immediately reacts with H-Tyr-OMe present in the mixture. google.com This approach yielded this compound at 92.3%, highlighting the effectiveness of HOSu in facilitating clean and high-yielding peptide bond formation. google.com The product was characterized by its melting point (49-53°C), optical rotation, and elemental analysis. google.com

Table 2: Synthesis of this compound via In Situ Activated Ester Method

N-Protected Amino AcidAmino Acid EsterActivating AgentsSolventYieldReference
Z-Ser-OHH-Tyr-OMeHOSu, WSCDMF92.3% google.com

The azide (B81097) method, developed by Curtius, is one of the earliest techniques for peptide bond formation and is particularly valued for its low risk of racemization. ekb.eg The process typically begins with an amino acid ester, which is converted into an acyl hydrazide by reacting with hydrazine. google.comekb.eg The acyl hydrazide is then transformed into a reactive acyl azide at low temperatures using a nitrosating agent like isoamyl nitrite (B80452) in an acidic medium. google.comekb.eg This acyl azide is then coupled with an amino component to form the peptide bond. ekb.eg A potential side reaction is the Curtius rearrangement of the acyl azide into an isocyanate, which can lead to urea (B33335) byproducts. ekb.egrsc.org

While a direct synthesis of this compound via the azide method is not detailed, its subsequent use in a larger peptide synthesis is well-documented. The process starts with this compound, which is converted to its corresponding hydrazide, Z-Ser-Tyr-NHNH₂, in a near-quantitative yield. google.com This hydrazide serves as the precursor for the azide, which is then used to extend the peptide chain. google.com

Table 3: Formation of Z-Ser-Tyr-NHNH₂ from this compound

Starting MaterialReagentSolventProductYieldReference
This compound (38.0 g)Hydrazine (50 g)Methanol (B129727) (200 mL)Z-Ser-Tyr-NHNH₂90.0% google.com

Enzymatic Peptide Synthesis Approaches

Enzymatic methods offer a green alternative to chemical synthesis, leveraging the high specificity of enzymes to form peptide bonds under mild conditions, often without the need for side-chain protection. thieme-connect.de Proteases like chymotrypsin (B1334515) and subtilisin, which normally hydrolyze peptide bonds, can be used in reverse to catalyze their formation, particularly in organic media with low water content. nih.govmdpi.com

Alpha-chymotrypsin is a serine protease that exhibits strong specificity for cleaving peptide bonds adjacent to the carboxyl group of aromatic amino acids, such as tyrosine and phenylalanine. google.compressbooks.pub This specificity can be exploited for synthesis. In kinetically controlled synthesis, an activated amino acid ester (the acyl donor) forms a covalent acyl-enzyme intermediate, which is then attacked by the amino group of the nucleophile (the acyl acceptor) to form a new peptide bond. mdpi.comnih.gov The use of organic solvents with minimal water content is crucial to shift the reaction equilibrium towards synthesis and away from hydrolysis. nih.gov

Research shows that chymotrypsin can catalyze the formation of peptide bonds involving a tyrosine residue as the acyl donor. google.com The synthesis is typically performed in buffered aqueous-organic solutions at a controlled pH (around 7.8) and low temperature (around 10°C) to inhibit competing hydrolysis reactions. google.comnih.gov Acetonitrile (B52724) has been identified as a particularly suitable water-miscible solvent for these reactions. nih.gov

Table 4: Typical Conditions for Chymotrypsin-Catalyzed Peptide Synthesis

EnzymeTypical Acyl DonorTypical Acyl AcceptorSolvent SystempHTemperatureReference
α-ChymotrypsinN-Protected Aromatic Amino Acid Ester (e.g., Z-Phe-OMe)Amino Acid Amide (e.g., Leu-NH₂)Acetonitrile with low water content (~4%)~7.8 (Tris buffer)~10°C google.comnih.gov

Subtilisin, another serine protease, is also a versatile catalyst for peptide synthesis in organic media. mdpi.comresearchgate.net It demonstrates broad substrate specificity and can effectively catalyze the formation of peptide bonds from N-protected amino acid esters. researchgate.netnih.gov Similar to chymotrypsin, the reaction mechanism is kinetically controlled, proceeding through an acyl-enzyme intermediate. mdpi.com

Studies on subtilisin-catalyzed reactions have shown that solvents like acetonitrile are highly effective, and the water content must be carefully optimized to maximize peptide yield. researchgate.net Subtilisin has been used to synthesize various peptides, including those containing tyrosine residues. For instance, the synthesis of a taurine-containing peptide was optimized using a model reaction between Boc-Tyr-OMe and taurine, catalyzed by subtilisin in acetonitrile. researchgate.net The efficiency of subtilisin makes it a valuable biocatalyst for forming dipeptides like this compound, especially given its ability to function in non-aqueous environments which favor synthesis over hydrolysis. researchgate.netdcu.ie

Table 5: Representative Conditions for Subtilisin-Catalyzed Peptide Synthesis

EnzymeModel Acyl DonorModel Acyl AcceptorSolventKey FeatureReference
SubtilisinBoc-Tyr-OMeTaurineAcetonitrile with low water contentReaction optimized under strongly alkaline conditions researchgate.net

Mentioned Chemical Compounds

Enzyme Specificity and Stereochemical Control in Synthesis

Enzymatic synthesis offers a powerful tool for peptide bond formation, leveraging the inherent specificity of enzymes to control stereochemistry and minimize side reactions. In the context of this compound, enzymes like chymotrypsin and other proteases have been investigated for their catalytic activity.

Chymotrypsin and similar enzymes recognize and act upon aromatic amino acids such as tyrosine, making them suitable candidates for catalyzing the formation of the Ser-Tyr peptide bond. google.com The enzymatic approach is particularly advantageous as the substrate specificity of the enzyme helps to prevent the racemization of amino acids like serine, ensuring the production of optically pure products. google.com Research has demonstrated the use of chymotrypsin in a medium with a pH ranging from 5 to 10, with optimal performance often observed between pH 7.5 and 8.5. google.com

Lipases, another class of enzymes, have also been explored for dipeptide synthesis. For instance, lipase (B570770) from porcine pancreas (PPL) has been shown to catalyze the synthesis of dipeptides containing D-amino acids. capes.gov.br While not directly synthesizing this compound, this research highlights the potential of various enzymes to accommodate different amino acid configurations and protecting groups, which is relevant to the stereocontrolled synthesis of complex peptides.

The table below summarizes key aspects of enzyme-catalyzed synthesis relevant to this compound.

Enzyme ClassRelevant Substrate SpecificityKey Advantages in Synthesis
Proteases (e.g., Chymotrypsin) Recognizes aromatic amino acids (e.g., Tyrosine). google.comHigh stereochemical control, minimizing racemization of sensitive residues like Serine. google.com
Lipases Can catalyze peptide bond formation, sometimes with specificity for D-amino acids. capes.gov.brOffers alternative enzymatic routes for dipeptide synthesis.
d-stereospecific amidohydrolase Catalyzes peptide bond formation involving D-amino acids. asm.orgUseful for synthesizing peptides with non-natural stereochemistry.

Solid-Phase Peptide Synthesis (SPPS) Considerations

Solid-Phase Peptide Synthesis (SPPS) is a dominant methodology for creating peptides. It involves the stepwise addition of amino acids to a growing chain anchored to a solid support. iris-biotech.de

Protecting Group Orthogonality in Fmoc- and Boc-SPPS Frameworks

The success of SPPS hinges on the concept of orthogonal protecting groups, which allows for the selective removal of one type of protecting group without affecting others. acs.org The two primary strategies, Fmoc/tBu and Boc/Bzl, offer different approaches to this principle. iris-biotech.de

The Fmoc/tBu strategy is widely favored due to its true orthogonality. iris-biotech.de The Nα-Fmoc group is base-labile (removed by piperidine), while the side-chain protecting groups (like tBu for Ser and Tyr) and the resin linker are acid-labile (removed by trifluoroacetic acid, TFA). iris-biotech.de This clear differentiation in deprotection conditions prevents premature cleavage of side-chain protectors or the peptide from the resin. nih.gov

In contrast, the Boc/Bzl strategy relies on differential acid lability. The Nα-Boc group is removed by a milder acid treatment, while the side-chain benzyl-based protecting groups and resin linkage require a stronger acid, typically hydrofluoric acid (HF), for cleavage. iris-biotech.de This lack of true orthogonality can lead to gradual loss of side-chain protection during the synthesis. nih.gov

SPPS StrategyNα-Protecting GroupSide-Chain Protection (Ser/Tyr)Deprotection ConditionsOrthogonality
Fmoc/tBu Fmoc (base-labile) iris-biotech.detBu (acid-labile) iris-biotech.deNα: Piperidine; Side-chain/Cleavage: TFA iris-biotech.deHigh (truly orthogonal) iris-biotech.de
Boc/Bzl Boc (acid-labile) iris-biotech.deBzl (acid-labile) peptide.comNα: Mild Acid (e.g., TFA); Side-chain/Cleavage: Strong Acid (e.g., HF) iris-biotech.deLower (relies on differential acid sensitivity) iris-biotech.de

Challenges and Advances in Aqueous Media SPPS

Traditional SPPS relies heavily on organic solvents like DMF and NMP, which pose environmental and safety concerns. rsc.org This has spurred research into Aqueous Solid-Phase Peptide Synthesis (ASPPS) as a greener alternative. rsc.org

A significant hurdle in ASPPS is the poor water solubility of the commonly used Fmoc- and Boc-protected amino acids, which are hydrophobic. nih.gov To overcome this, researchers are exploring several avenues:

Water-Swellable Resins: The development of resins like polyethylene (B3416737) glycol (PEG)-grafted polystyrene allows for efficient swelling in aqueous media, facilitating reagent diffusion. nih.gov

Water-Soluble Protecting Groups: Designing new Nα-amino protecting groups that are more compatible with water is an active area of research. rsc.org

Micellar SPPS: Performing the synthesis within micelles in an aqueous environment can help to solubilize hydrophobic reactants. rsc.org

Despite these advances, challenges remain, including the potential for increased side reactions due to the nucleophilic nature of water and the fact that more polar solvents can sometimes favor racemization. nih.gov

Control of Stereochemical Integrity During Peptide Bond Formation

Maintaining the chirality of the constituent amino acids is paramount in peptide synthesis, as epimerization can lead to diastereomeric impurities that are difficult to separate and can alter biological activity. mdpi.com

Epimerization Suppression Strategies in Coupling Reactions

Epimerization often occurs through the formation of an oxazol-5(4H)-one intermediate, particularly when the carboxylic acid of the amino acid is activated for coupling. mdpi.com Several strategies are employed to suppress this unwanted side reaction:

Coupling Reagents and Additives: The choice of coupling reagent is critical. While powerful activators can lead to faster reactions, they can also increase the risk of racemization. nih.gov The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a common practice. highfine.com These additives form active esters that are less prone to racemization than the intermediates formed by some coupling reagents alone. highfine.com For instance, the use of HOBt or HOAt with carbodiimides like DCC or DIC is a well-established method to reduce epimerization. bachem.com

Urethane-Based Protecting Groups: Nα-protecting groups like Z (benzyloxycarbonyl), Boc, and Fmoc are known as urethane-type protecting groups. They are crucial in suppressing racemization during the activation and coupling steps. nih.govbachem.com

Reaction Conditions: Factors such as the type of base used and the solvent can influence the degree of racemization. highfine.com The use of weaker bases and less polar solvents can sometimes be beneficial. nih.govhighfine.com

Microflow Reactors: The use of microflow reactors allows for precise control over reaction time and temperature. This can enable the use of highly active coupling reagents while minimizing side reactions like epimerization by ensuring rapid mixing and reaction. nih.gov

The following table highlights some common coupling additives and their role in suppressing epimerization.

AdditiveAbbreviationMechanism of Action
1-Hydroxybenzotriazole HOBtForms a less racemization-prone active ester with the activated amino acid. highfine.combachem.com
1-Hydroxy-7-azabenzotriazole HOAtGenerally more effective than HOBt in suppressing racemization due to the participation of the nitrogen atom in the pyridine (B92270) ring. highfine.com
Ethyl 2-cyano-2-(hydroxyimino)acetate OxymaA non-explosive alternative to HOBt that also forms reactive esters to minimize racemization. highfine.comnih.gov

Chemical Modification and Derivatization Research

The chemical modification of peptides like this compound can be used to introduce new functionalities or to probe structure-activity relationships. The serine and tyrosine residues offer reactive handles for such modifications.

The hydroxyl group of serine and the phenolic group of tyrosine are the primary sites for derivatization. However, their reactivity in aqueous solution is generally low, especially in the presence of more nucleophilic groups like amines. thermofisher.com

Possible modifications include:

Acylation: The hydroxyl groups of serine and tyrosine can be acylated, for example, using N-hydroxysuccinimide esters. However, this reaction can also occur at the N-terminus and is not always specific. rsc.org

Phosphorylation: The introduction of a phosphate (B84403) group onto serine or tyrosine is a key post-translational modification in biology and can be achieved chemically. bachem.com

Suzuki-Miyaura Cross-Coupling: The tyrosine residue can be converted to a triflate and then subjected to Suzuki-Miyaura cross-coupling with various boronic acids to introduce biaryl moieties. Careful selection of ligands and reaction conditions is necessary to avoid racemization. mdpi.comacs.org

Nitration: The tyrosine phenol (B47542) ring can be nitrated, and the resulting nitro group can be subsequently reduced to an amine, providing a new point for derivatization. thermofisher.com

These modifications allow for the synthesis of a diverse range of peptide analogs with tailored properties.

Hydrazinolysis of Methyl Esters for Peptide Elongation

A fundamental step in extending a peptide chain from its C-terminus involves the conversion of a C-terminal methyl ester into a peptide hydrazide. This transformation is readily achieved through hydrazinolysis. In a documented synthesis, this compound was dissolved in methanol and treated with hydrazine. google.com The reaction mixture was left to stand at room temperature overnight. google.com Following concentration under reduced pressure and washing the residue with methanol, Z-Ser-Tyr-NHNH₂ was obtained in a high yield of 90.0%. google.com

This resulting peptide hydrazide is a key intermediate. It can be converted into a peptide azide, which is a reactive species used for coupling with another amino acid or peptide fragment, thereby elongating the peptide chain. alchemyst.co.ukjst.go.jp This method is a cornerstone of solution-phase peptide synthesis, allowing for the sequential addition of amino acid residues to build longer, more complex peptides. alchemyst.co.uk The process of converting the hydrazide to an azide and subsequent coupling is a well-established protocol in peptide chemistry. jst.go.jp

Table 1: Hydrazinolysis of this compound

ReactantReagentSolventReaction TimeProductYieldReference
This compoundHydrazineMethanolOvernightZ-Ser-Tyr-NHNH₂90.0% google.com

Functionalization of Tyrosine Residues for Specific Research Applications

The phenolic side chain of the tyrosine residue in this compound offers a site for various chemical modifications, enabling the introduction of probes, labels, or other functionalities for specific research purposes. The ability to selectively modify this residue expands the utility of peptides in biochemical and pharmacological studies. nih.gov

One significant functionalization is the sulfation of the tyrosine hydroxyl group. Tyrosine O-sulfation is a crucial post-translational modification in many biologically active peptides. thieme-connect.de Research has demonstrated the sulfation of tyrosine-containing peptides using reagents like the pyridine/SO₃ complex. thieme-connect.de While direct sulfation of this compound is not explicitly detailed, studies on similar Z-protected tyrosine derivatives, such as Z-Tyr-OH, have shown high yields of sulfation on the phenolic group. thieme-connect.de This suggests that the tyrosine residue in this compound is amenable to such modifications.

Another approach to functionalization involves oxidative dearomatization of the tyrosine residue. This strategy generates a reactive cyclohexadienone intermediate that can undergo subsequent reactions, such as thiol-Michael addition, to introduce new functional groups. researchgate.net This method provides a pathway to create peptides with unnatural amino acids, which are valuable for studying protein structure and function. researchgate.net

Furthermore, metal-catalyzed C-H functionalization reactions represent a powerful tool for modifying the tyrosine ring. nih.govrsc.org For instance, iridium-catalyzed diacylmethylation has been used to functionalize the tyrosine ring at the C3 and C5 positions in protected tyrosine derivatives and peptides. rsc.orgrsc.org These methods allow for the late-stage modification of peptides, providing access to a diverse range of functionalized molecules with potential therapeutic applications. rsc.org

Table 2: Potential Functionalization Reactions on the Tyrosine Residue

Reaction TypeReagent/MethodPotential ProductResearch ApplicationReferences
SulfationPyridine/SO₃ complexZ-Ser-Tyr(SO₃H)-OMeMimicking post-translational modifications thieme-connect.de
Oxidative DearomatizationOxidizing agent followed by nucleophileZ-Ser-Tyr(functionalized)-OMeSynthesis of unnatural peptides researchgate.net
C-H AcylationAldehydes, Pd-catalystAcylated this compoundCreation of non-proteogenic peptides nih.gov
C-H DiacylmethylationSulfoxonium ylides, Ir-catalystDiacylmethylated this compoundSynthesis of unnatural amino acids rsc.orgrsc.org

Photocaging Strategies for Controlled Peptide Activity Research

Photocaging is a technique that allows for the spatiotemporal control of a molecule's activity using light. nih.govresearchgate.net A "caged" molecule is chemically modified with a photolabile protecting group, rendering it inactive. Irradiation with light of a specific wavelength cleaves this protecting group, releasing the active molecule. nih.gov This approach is particularly valuable in biological systems for studying dynamic processes with high precision. researchgate.netacs.org

The tyrosine residue in peptides like this compound is a prime candidate for photocaging due to its hydroxyl group. nih.gov An o-nitrobenzyl (oNB) group is a commonly used photocage for hydroxyl-containing amino acids. nih.govacs.org For example, Z-Tyr-OMe can be treated with sodium methoxide (B1231860) and o-nitrobenzyl chloride to yield the photocaged derivative Z-Tyr(oNB)-OMe. acs.org This caged tyrosine can then be incorporated into a peptide sequence. Subsequent irradiation with UV light (around 350 nm) cleaves the o-nitrobenzyl group, restoring the native tyrosine residue and, consequently, the peptide's function. acs.org

The development of new photocages with improved optical properties, such as those absorbing at longer wavelengths (blue or near-infrared), is an active area of research. acs.orgacs.org These advancements aim to minimize photodamage to biological samples and allow for deeper tissue penetration of the activating light. acs.org The ability to photocage specific residues within a peptide like this compound provides a powerful tool for dissecting complex biological pathways and for the potential development of photo-activated therapeutics. nih.govuw.edu.pl

Table 3: Example of a Photocaging Strategy for a Tyrosine Derivative

Starting MaterialReagentsPhotocaged ProductActivation MethodReleased MoietyReference
Z-Tyr-OMe1. NaOMe2. o-nitrobenzyl chlorideZ-Tyr(oNB)-OMeUV light (350 nm)Tyrosine acs.org

Enzymatic and Biochemical Reaction Studies

Substrate Specificity and Kinetic Analysis with Proteolytic Enzymes

Interaction with Chymotrypsin (B1334515) and Related Serine Proteases

Z-Ser-Tyr-OMe has been utilized in studies involving chymotrypsin and other chymotrypsin-like serine proteases. google.com Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids such as tyrosine, phenylalanine, and tryptophan. libretexts.org The presence of a tyrosine residue in this compound makes it a potential substrate for this class of enzymes.

The mechanism of serine protease catalysis involves the formation of an acyl-enzyme intermediate. dcu.ie The substrate binds to the active site, and the serine residue's hydroxyl group attacks the carbonyl carbon of the peptide bond. This process is facilitated by a catalytic triad (B1167595) of amino acids (typically Histidine, Aspartate, and Serine) within the enzyme's active site. wikipedia.org For ester substrates, the rate-limiting step is often the deacylation of this intermediate. dcu.ie

Kinetic studies with serine proteases often involve measuring the rate of hydrolysis of substrates like this compound. The specificity of these enzymes is not solely determined by the amino acid at the cleavage site (P1 position) but can also be influenced by residues at adjacent positions (P2, P3, etc.). annualreviews.org For instance, some serine proteases show enhanced reactivity with longer peptide substrates compared to single amino acid esters. annualreviews.org While detailed kinetic data for the direct interaction of this compound with chymotrypsin is not extensively published in readily available literature, its synthesis is noted as a step in the enzymatic production of larger peptide chains, where chymotrypsin or similar enzymes are used. google.com

Table 1: Interaction of this compound with Serine Proteases

EnzymeInteraction TypeSignificance
ChymotrypsinSubstrateUsed in enzymatic peptide synthesis, leveraging chymotrypsin's specificity for aromatic residues like tyrosine. google.com
SubtilisinPotential SubstrateRelated serine protease with broad specificity; studies with similar Z-Tyr derivatives suggest potential interaction. annualreviews.org

Investigations with Pepsin and other Acid Proteases

Pepsin, an aspartic protease, functions under acidic conditions and exhibits broad specificity, though it preferentially cleaves peptide bonds between hydrophobic and aromatic amino acids. researchgate.net The substrate-binding site of pepsin is large enough to accommodate several amino acid residues, and interactions at these subsites contribute to its catalytic efficiency. pnas.orgnih.gov

Studies on pepsin's specificity have utilized a variety of synthetic peptides. While direct kinetic data for this compound with pepsin is scarce, research with related substrates, such as those containing p-nitrophenylalanine (Phe(NO2)), provides insight into its mechanism. pnas.orgpnas.org For example, the hydrolysis of Z-His-Phe(NO2)-Phe-OMe by pepsin has been studied to understand the enzyme's binding and catalytic sites. pnas.org The presence of bulky aromatic groups, like the Z-group and the tyrosine residue in this compound, suggests it could be a substrate for pepsin, although its efficiency would depend on the specific interactions within the enzyme's active site. researchgate.net

Role as a Substrate for Protein Phosphatases and Kinases

The serine and tyrosine residues in this compound make it a relevant molecule for studying the enzymes that regulate protein phosphorylation, a critical post-translational modification involved in cellular signaling. wikipedia.orgchinesechemsoc.org

Characterization of Phosphotyrosine Recognition Motifs (e.g., Ptprz)

Protein tyrosine phosphatases (PTPs) are enzymes that remove phosphate (B84403) groups from tyrosine residues. rsc.org Protein tyrosine phosphatase receptor type Z (Ptprz) is a specific PTP that plays a role in regulating cell signaling and differentiation. jneurosci.org The substrate recognition for Ptprz is highly specific, often involving acidic residues near the target phosphotyrosine. nih.gov

While this compound itself is not phosphorylated, it can be used as a precursor to generate a phosphorylated version, pthis compound, which could then be used to study the activity of PTPs like Ptprz. The dephosphorylation of such a substrate would allow for the characterization of the enzyme's catalytic activity and specificity. Studies have identified consensus substrate motifs for Ptprz, which typically include a sequence of acidic amino acids N-terminal to the phosphotyrosine. nih.gov The interaction of Ptprz with its substrates can be inhibited by ligands like pleiotrophin (B1180697) (PTN), leading to increased tyrosine phosphorylation of its target proteins. jneurosci.orgresearchgate.net

Domains like Src Homology 2 (SH2) and phosphotyrosine-binding (PTB) domains are responsible for recognizing and binding to phosphotyrosine motifs, propagating downstream signaling. rsc.orgembopress.org The study of how these domains interact with phosphorylated peptides provides crucial information about signal transduction pathways.

Serine/Tyrosine Phosphorylation Studies in Kinase Assays (e.g., Z'-LYTE technology)

Protein kinases are enzymes that add phosphate groups to serine, threonine, or tyrosine residues. nih.gov Kinase activity is often studied using assays like the Z'-LYTE™ technology. thermofisher.com This assay utilizes synthetic peptide substrates labeled with a FRET pair (fluorescence resonance energy transfer). nih.gov When the peptide is phosphorylated by a kinase, it becomes resistant to cleavage by a specific protease. thermofisher.com The resulting change in the FRET signal allows for the quantification of kinase activity. nih.gov

Peptides similar in structure to this compound, containing serine and/or tyrosine, are the basis for the substrates used in these assays. cacheby.comfishersci.fifishersci.be By designing peptides with specific sequences, researchers can screen for inhibitors of particular kinases or profile the selectivity of kinase inhibitors. thermofisher.com The Z'-LYTE™ platform offers a robust and high-throughput method for studying a wide array of both tyrosine and serine/threonine kinases. thermofisher.comthermofisher.com

Table 2: Application of this compound in Phosphorylation/Dephosphorylation Studies

Enzyme/TechnologyRole of this compound or DerivativeResearch Focus
Protein Tyrosine Phosphatase (e.g., Ptprz)Precursor for phosphorylated substrateCharacterizing phosphatase activity and specificity. jneurosci.orgnih.gov
Protein Kinase (general)Structural basis for kinase substratesInvestigating kinase activity and inhibition. nih.gov
Z'-LYTE™ Kinase AssayBasis for synthetic FRET-peptide substratesHigh-throughput screening of kinase inhibitors and selectivity profiling. thermofisher.comnih.govthermofisher.com

Mechanistic Investigations of Enzyme-Catalyzed Transformations

The study of enzyme-catalyzed reactions involving this compound and similar molecules provides fundamental insights into the mechanisms of catalysis. Enzymes accelerate reactions by stabilizing the transition state, the high-energy intermediate state between reactants and products. annualreviews.org

For proteolytic enzymes like chymotrypsin, the catalytic mechanism involves the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. wikipedia.org The reaction proceeds through an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the product and regenerate the free enzyme. dcu.ienih.gov

In the case of kinases, the phosphoryl transfer from ATP to the substrate protein is a complex process. nih.gov Mechanistic studies, including the use of solvent isotope effects, help to elucidate the nature of the transition state and the roles of active site residues. mdpi.com For example, an inverse solvent isotope effect can suggest that a rapid equilibrium involving water precedes the rate-limiting step. mdpi.com

The design of transition-state analog inhibitors is a powerful tool for probing enzyme mechanisms. annualreviews.org These molecules mimic the structure of the transition state and bind tightly to the enzyme, providing information about the forces involved in catalysis.

Elucidation of Acyl-Enzyme Intermediates

This compound is instrumental in studying the mechanism of serine proteases, such as chymotrypsin. These enzymes function by forming a transient covalent bond with their substrate, creating an acyl-enzyme intermediate. pressbooks.publibretexts.org The reaction proceeds in two main steps: acylation, where the enzyme's active site serine attacks the peptide bond of the substrate to form the intermediate and release the first product, followed by deacylation, where a water molecule hydrolyzes the intermediate, releasing the second product and regenerating the free enzyme. pressbooks.publibretexts.org

The use of substrates like this compound allows researchers to probe this mechanism. Serine and cysteine proteases catalyze acyl transfer from substrates to various nucleophiles through this acyl-enzyme intermediate. thieme-connect.de The protease reacts with an amino acid or peptide ester to form the covalent intermediate, which then reacts with either water (hydrolysis) or another nucleophile (synthesis) to form a new peptide bond. thieme-connect.de The partitioning of this intermediate is a critical, often rate-limiting, step in the reaction. thieme-connect.de The catalytic triad of Asp, His, and Ser residues within the enzyme is crucial for enhancing the nucleophilicity of the catalytic serine that attacks the substrate's carbonyl group. slu.edu This attack leads to a tetrahedral intermediate which is stabilized by interactions within the enzyme's oxyanion hole before collapsing to form the acyl-enzyme. slu.edu

Influence of Solvent and Reaction Conditions on Enzyme Activity and Stability

The environment in which an enzymatic reaction occurs significantly impacts the enzyme's performance. Studies involving this compound and similar substrates have highlighted the critical role of solvents and other reaction parameters.

Solvent Effects: The choice of solvent can dramatically affect enzyme stability, substrate solubility, and product yield. dcu.iedcu.ie For instance, the enzymatic synthesis of Z-L-Asp-Tyr-OMe was found to be challenging in a dimethylformamide (DMF) and ethyl acetate (B1210297) (EA) solvent system due to poor reactant solubility. ubc.ca In many cases, organic solvents are necessary to dissolve substrates like Z-Tyr-OMe. dcu.iedcu.ie The addition of water-miscible organic solvents to an aqueous reaction mixture can lower the dielectric constant of the medium, which in turn can favor the synthesis of peptide bonds over hydrolysis. thieme-connect.de Modified chymotrypsin has shown the ability to catalyze peptide bond formation in high concentrations of DMF (up to 80% v/v), a condition where hydrolytic activity is typically suppressed. tandfonline.com This demonstrates that the loss of hydrolytic activity in organic solvents does not always equate to enzyme denaturation. tandfonline.com

pH and Temperature: The pH of the reaction medium is a crucial factor, as it affects the ionization state of the enzyme's catalytic residues and the substrate. For chymotrypsin and similar enzymes, reactions are often performed in buffered solutions with a pH ranging from 5 to 10, with optimal activity frequently observed between pH 7.5 and 8.5. google.com The pKa of the reacting amino group is around 8, so a pH higher than this value is often preferred to ensure the nucleophile is in its reactive free-base form. thieme-connect.de Temperature is another key parameter, with enzymatic synthesis of Z-L-Asp-Tyr-OMe analogs being optimized across a range of temperatures. ubc.ca

FactorInfluence on Enzymatic ReactionsExample with this compound or Analogs
Solvent Affects enzyme stability, substrate solubility, and reaction equilibrium.DMF is used to dissolve Z-Tyr-OMe for synthesis reactions. dcu.iedcu.ie Modified chymotrypsin can synthesize peptides in 80% DMF. tandfonline.com
pH Influences the ionization state of catalytic residues and substrates, affecting enzyme activity.Chymotrypsin-like enzymes show optimal activity in a pH range of 7.5 to 8.5. google.com
Temperature Impacts reaction rate and enzyme stability.Optimal temperature is a key factor in the synthesis of Z-L-Asp-Tyr-OMe. ubc.ca
Substrate Conc. Affects the rate of reaction, following Michaelis-Menten kinetics.The concentration of reactants was an optimized factor for Z-L-Asp-Tyr-OMe synthesis. ubc.ca

Development of Enzyme Substrates for Research Assays

Design of FRET-Peptide Substrates for Kinase and Protease Activity Monitoring

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for continuously monitoring enzyme activity. interchim.frbachem.com FRET substrates are peptides that contain a fluorescent donor and a quencher molecule. biosyn.com When the peptide is intact, the donor and quencher are in close proximity (1-10 nm), and the quencher suppresses the donor's fluorescence. interchim.frcpcscientific.com Upon enzymatic cleavage of the peptide bond between the donor and quencher, they are separated, leading to an increase in fluorescence that can be measured in real-time. bachem.combiosyn.com

While direct use of this compound as a FRET substrate is not documented, the Ser-Tyr sequence can be incorporated into longer peptide chains designed for this purpose. The design of FRET substrates is crucial for applications like high-throughput screening of enzyme inhibitors. interchim.fr For instance, a selective substrate for angiotensin-converting enzyme 2 (ACE2) is the FRET peptide Abz-Ser-Pro-3-nitro-Tyr-OH. interchim.fr The principle of FRET has been applied to a wide variety of proteases and kinases. cpcscientific.comnih.gov

Use in Spectroscopic and Electrochemical Monitoring of Enzyme Activity

Beyond FRET, other spectroscopic and electrochemical methods are employed to monitor enzyme activity using substrates like this compound.

Spectroscopic Monitoring: Standard methods often involve tracking the change in absorbance or fluorescence of a product over time. nih.govacs.org For example, the hydrolysis of a substrate can release a chromogenic or fluorogenic group, allowing for continuous monitoring. acs.orgmdpi.com The hydrolysis of casein by proteases can be followed using UV spectrophotometry to measure the products that remain soluble after acid precipitation. acs.org More advanced techniques like Fourier-transform infrared (FTIR) spectroscopy can also be used to monitor the degradation of proteins during enzymatic reactions in complex mixtures. unit.no

Electrochemical Monitoring: Electrochemical biosensors offer a sensitive and often label-free approach to assaying enzyme activity. researchgate.netmdpi.com One strategy involves immobilizing a substrate on an electrode surface. researchgate.net For tyrosine-containing peptides, the electrochemical oxidation of the tyrosine residue can be monitored. researchgate.netorscience.ru When a protease cleaves the peptide, the change in the electrochemical signal, such as the oxidation current of tyrosine, can be measured. researchgate.net This approach has been used to develop biosensors for enzymes like trypsin and the SARS-CoV-2 main protease. researchgate.netorscience.ru While not specifically detailing this compound, these studies establish the principle of using the electrochemical properties of tyrosine for activity assays.

Monitoring TechniquePrincipleRelevance to Ser-Tyr Sequences
FRET Spectroscopy Cleavage of a peptide containing a fluorophore/quencher pair separates them, causing an increase in fluorescence.The Ser-Tyr sequence can be part of a longer peptide designed as a FRET substrate for proteases. interchim.fr
UV-Vis Spectroscopy Measures the change in absorbance as a chromogenic product is formed or substrate is consumed.The release of products from peptide hydrolysis can be quantified. acs.org
Fluorescence Spectroscopy Measures the increase in fluorescence upon release of a fluorogenic leaving group.A similar peptide, Ser-Tyr-AMC, is used as a fluorogenic substrate for cathepsin C. mdpi.com
FTIR Spectroscopy Monitors changes in vibrational spectra corresponding to the cleavage of peptide bonds.Can be used for real-time observation of proteolysis in complex mixtures. unit.no
Electrochemical Sensing Detects changes in electrical properties (e.g., current) due to enzymatic reaction, such as the oxidation of a tyrosine residue.Tyrosine-containing peptides immobilized on electrodes can be used to assay protease activity. researchgate.netorscience.ru

Structural and Conformational Landscape Analysis

Spectroscopic Characterization of Peptide Conformations (e.g., NMR, CD)

Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are powerful, non-invasive techniques used to probe the conformational preferences of peptides in solution. acs.org

The ¹H NMR spectrum is expected to show distinct signals for the amide (NH) protons, alpha-protons (α-H) of both serine and tyrosine residues, beta-protons (β-H) of the side chains, and the protons of the benzyloxycarbonyl (Z) and methyl ester (OMe) protecting groups. The coupling constants between these protons, particularly the ³J(HN,Hα) coupling constant, can provide valuable information about the backbone dihedral angle φ.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbons of the urethane (B1682113) and peptide bonds, as well as the ester carbonyl, are expected to resonate at the downfield end of the spectrum. The α-carbons and the carbons of the aromatic ring of tyrosine will also show characteristic chemical shifts.

Interactive Data Table: Estimated ¹H NMR Chemical Shifts for Z-Ser-Tyr-OMe Analogs

ProtonSerine Residue (in Ac-Ser-NHMe)Tyrosine Residue (in Boc-Tyr-OMe)Z-group (in Z-amino acids)OMe-group (in Tyr-OMe)
NH~8.2 ppm~7.5 ppm~5.1 ppm (CH₂)-
α-H~4.4 ppm~4.5 ppm--
β-H~3.8 ppm~3.0 ppm--
Aromatic-H-~7.0 ppm (d), ~6.7 ppm (d)~7.3 ppm-
CH₃ (ester)---~3.7 ppm
CH₂ (Z-group)--~5.1 ppm-
C₆H₅ (Z-group)--~7.3 ppm-

Note: The data presented is based on typical chemical shifts for analogous compounds and serves as an estimation. hmdb.cachemicalbook.com

Interactive Data Table: Estimated ¹³C NMR Chemical Shifts for this compound

CarbonEstimated Chemical Shift (ppm)
C=O (Z-group)~156
C=O (peptide)~171
C=O (ester)~172
Cα (Ser)~56
Cβ (Ser)~62
Cα (Tyr)~55
Cβ (Tyr)~37
Aromatic C (Tyr)115-156
CH₂ (Z-group)~67
C₆H₅ (Z-group)128-136
OCH₃ (ester)~52

Note: These are estimated values based on standard chemical shift ranges for the respective functional groups. libretexts.orgcompoundchem.comwisc.edulibretexts.org

Circular Dichroism (CD) Spectroscopy is highly sensitive to the secondary structure of peptides. The far-UV CD spectrum (190-250 nm) is dominated by the absorption of the peptide backbone amide bonds. While a random coil conformation typically shows a strong negative band around 200 nm, ordered structures like α-helices and β-sheets have characteristic CD signatures. For a short dipeptide like this compound, the spectrum is likely to be indicative of a disordered or flexible structure in solution, though contributions from the aromatic side chain of tyrosine in the near-UV region (250-300 nm) can also provide information on its local environment and interactions. nih.gov The tyrosine chromophore can exhibit a positive band around 230 nm. compoundchem.com

Influence of Residue Interactions on Secondary Structure Elements

The conformational preferences of this compound are significantly influenced by non-covalent interactions between its constituent residues. These interactions, though weak individually, can collectively stabilize specific secondary structural elements.

The tyrosine side chain, with its aromatic phenol (B47542) group, can participate in π–π stacking interactions. nih.gov In larger peptides and proteins, these interactions are crucial for structural stability. In the context of this compound, intramolecular π–π stacking between the tyrosine ring and the phenyl ring of the benzyloxycarbonyl (Z) protecting group is a possibility. Such an interaction would lead to a more compact, folded conformation. The strength and geometry of this interaction would depend on the rotational freedom around the various single bonds in the molecule. These interactions are a key element in the self-assembly of tyrosine-rich peptides. libretexts.org The presence of π-stacking can influence the chemical shifts of the aromatic protons in the NMR spectrum.

Hydrogen bonds play a critical role in defining the structure of peptides. libretexts.org In this compound, several potential intramolecular hydrogen bonds can be formed. The hydroxyl group of the serine side chain can act as a hydrogen bond donor or acceptor. Similarly, the phenolic hydroxyl group of tyrosine can participate in hydrogen bonding. libretexts.org Hydrogen bonds can also form between the amide proton and a carbonyl oxygen, leading to the formation of β-turns or γ-turns, which are common secondary structural motifs in peptides.

Intermolecular hydrogen bonding is the primary force driving the self-assembly of peptides in the solid state and in concentrated solutions. plos.org In the crystal lattice, molecules of this compound would be expected to form an extensive network of hydrogen bonds involving the amide groups, the carbonyl groups, and the hydroxyl groups of the serine and tyrosine side chains. hmdb.ca

Dynamics and Flexibility of the Dipeptide Backbone and Side Chains

The this compound molecule is not static but exhibits considerable flexibility. The peptide backbone has two main rotatable bonds, defined by the dihedral angles φ (phi) and ψ (psi). The side chains of serine and tyrosine also have rotational freedom around their respective χ (chi) angles. This flexibility allows the molecule to sample a wide range of conformations in solution. peptide.com

Molecular dynamics (MD) simulations are a powerful computational tool to study the dynamics and flexibility of peptides. matlantis.com MD simulations of dipeptides and amino acids in solution have shown that they exist as an ensemble of rapidly interconverting conformers. nih.govnih.gov For this compound, simulations could reveal the preferred dihedral angles, the dynamics of side-chain rotations, and the formation and breaking of transient intramolecular hydrogen bonds. The flexibility of the serine and tyrosine side chains allows them to adopt various orientations, which can be important for their interaction with other molecules. The inherent flexibility of glycine-serine linkers is a known characteristic in protein engineering. peptide.com

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanics forms the basis for understanding the electronic structure of molecules, which governs their reactivity and properties.

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. mpg.de Instead of dealing with the complex many-electron wavefunction, DFT utilizes the electron density as the fundamental variable, making it computationally feasible for larger systems. mpg.de This approach is widely used to predict molecular geometries, vibrational frequencies, and electronic properties. nih.govacs.org

The electronic reactivity of a peptide like Z-Ser-Tyr-OMe can be described by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. acs.org A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov

DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and compute key quantum chemical parameters that provide insights into the molecule's behavior. nih.govacs.org

Table 1: Representative Quantum Chemical Parameters Obtainable via DFT Calculations.
ParameterDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates the ability to donate an electron.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept an electron.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOCorrelates with chemical reactivity and kinetic stability. acs.org
Ionization Potential (I)Energy required to remove an electron (≈ -EHOMO)Measures the tendency to become a cation.
Electron Affinity (A)Energy released when an electron is added (≈ -ELUMO)Measures the tendency to become an anion.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron configuration.
Dipole Moment (μ)Measure of the overall polarity of the moleculeInfluences solubility and intermolecular interactions. acs.org

The tyrosine residue within this compound is redox-active and its oxidation is a fundamental process in many biological systems. This oxidation is not a simple electron transfer but is intricately linked with the transfer of a proton from the phenolic hydroxyl group, a process known as Proton-Coupled Electron Transfer (PCET). researchgate.netnih.gov PCET mechanisms are crucial as they allow biological systems to circumvent high-energy charged intermediates. nih.govnih.gov

The oxidation of tyrosine can proceed through several distinct PCET pathways, and the dominant mechanism is often dictated by factors like pH and the presence of proton acceptors. researchgate.netresearchgate.net

Stepwise Electron Transfer followed by Proton Transfer (ETPT): The tyrosine is first oxidized to form a radical cation, which then deprotonates. This pathway is generally unfavorable in environments that cannot stabilize the charged intermediate.

Stepwise Proton Transfer followed by Electron Transfer (PTET): The tyrosine first deprotonates to form the tyrosinate anion, which is then easily oxidized. This mechanism tends to dominate at higher pH values. researchgate.net

Concerted Electron-Proton Transfer (CEPT): The electron and proton are transferred simultaneously in a single kinetic step to different acceptors. researchgate.netnih.gov This pathway avoids charged intermediates and is often favored in nonpolar environments or at physiological pH. nih.gov

Kinetic studies, including the analysis of kinetic isotope effects (KIE), are essential for distinguishing between these mechanisms. researchgate.netchemrxiv.org A significant KIE, where the reaction rate decreases upon substituting hydrogen with deuterium, points to proton motion being part of the rate-determining step, which is characteristic of a concerted mechanism. chemrxiv.org

Table 2: Comparison of PCET Mechanisms in Tyrosine Oxidation.
MechanismDescriptionKey IntermediateTypical Conditions
ETPT (Electron Transfer-Proton Transfer)Sequential transfer; electron first, then proton.Tyrosine radical cation (TyrOH•+)Rarely dominant; requires stabilization of the cation.
PTET (Proton Transfer-Electron Transfer)Sequential transfer; proton first, then electron.Tyrosinate anion (TyrO-)Favored at pH > pKa of Tyrosine (~10). researchgate.net
CEPT (Concerted Electron-Proton Transfer)Simultaneous transfer of electron and proton in one step.None (single transition state). nih.govFavored at lower pH and in non-aqueous environments. researchgate.net

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for all atoms, allowing for the exploration of conformational changes and intermolecular interactions over time. uni-frankfurt.de

Peptides like this compound are flexible molecules that can adopt a multitude of conformations in solution. MD simulations are used to sample this conformational space. researchgate.net However, standard MD simulations can get trapped in local energy minima. To overcome this, enhanced sampling techniques like metadynamics are used to explore the full conformational landscape and calculate the free energy surface. arxiv.orgtum.de

The free energy landscape is a plot of the free energy of the system as a function of one or more collective variables or reaction coordinates, such as backbone dihedral angles (φ, ψ) or the distance between specific atoms. nih.gov The resulting map reveals the most stable (lowest free energy) and various metastable conformations, as well as the energy barriers between them. researchgate.net For dipeptides, these studies often identify stable states corresponding to extended structures and various types of β-turns. nih.gov

Table 3: Parameters for a Representative MD Simulation of a Dipeptide in Water.
ParameterTypical Value/SettingPurpose
Force FieldOPLS-AA, CHARMM, AMBERDefines the potential energy function for all atoms. nih.gov
Solvent ModelTIP3P, SPC/ERepresents explicit water molecules in the simulation box. nih.gov
EnsembleNPT (Isothermal-isobaric)Maintains constant Number of particles, Pressure, and Temperature. biorxiv.org
Simulation Time100 ns - 1 µsDuration of the simulation to ensure adequate sampling. biorxiv.org
Time Step2 fsThe integration time step for Newton's equations of motion. biorxiv.org
ElectrostaticsParticle Mesh Ewald (PME)Efficiently calculates long-range electrostatic interactions. biorxiv.org

This compound can serve as a model substrate for enzymes such as proteases. Molecular docking and MD simulations are powerful tools for studying how such a peptide binds to an enzyme's active site. tandfonline.comnih.gov Docking predicts the preferred binding orientation of the ligand, while MD simulations are used to refine the docked pose and assess the stability and dynamics of the enzyme-substrate complex. tandfonline.complos.org

These simulations provide detailed insights into the non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the peptide and the enzyme's amino acid residues. tandfonline.com By analyzing the simulation trajectory, researchers can identify key residues responsible for substrate recognition and binding, which is critical for understanding enzyme mechanisms. plos.org

Table 4: Analysis of a Simulated Enzyme-Substrate Complex.
Analysis TypeInformation GainedExample Finding
RMSD (Root-Mean-Square Deviation)Stability of the complex over time. tandfonline.comLow RMSD values (< 2 Å) indicate a stable binding pose.
Hydrogen Bond AnalysisIdentifies specific H-bond interactions.H-bond between the Tyr hydroxyl and an Asp residue in the active site.
Binding Free Energy Calculation (MM/PBSA)Quantitative estimate of binding affinity.Calculation of ΔGbind to compare different substrates.
Per-residue Energy DecompositionIdentifies key residues for binding.Residues X, Y, and Z contribute most significantly to the binding energy.

In Silico Prediction of Peptide Properties and Reactivity

In silico methods provide a rapid and cost-effective way to predict the physicochemical properties, bioactivity, and potential toxicity of peptides before their synthesis. nih.gov These approaches use computational models based on the peptide's structure and sequence.

Quantitative Structure-Activity Relationship (QSAR) models correlate variations in the chemical structure of compounds with changes in their biological activity. saromics.com For peptides, descriptors can include amino acid composition, dipeptide composition, and various physicochemical properties (e.g., hydrophobicity, size, charge). saromics.complos.org These models can be used to predict a wide range of properties, from receptor binding affinity to antimicrobial activity. mdpi.com

Furthermore, various online tools and software packages can predict ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles. abap.co.in For instance, SwissADME can predict pharmacokinetic properties and drug-likeness based on rules like Lipinski's Rule of Five. abap.co.in ToxinPred can assess the potential toxicity of a peptide sequence based on models trained on known toxic peptides. plos.org

Table 5: Examples of In Silico Predictions for Peptides.
PropertyPrediction Method/ToolRelevance
Physicochemical PropertiesExPASy ProtParam nih.govPredicts molecular weight, pI, aliphatic index, GRAVY. nih.gov
Pharmacokinetics (ADME)SwissADME abap.co.inPredicts GI absorption, BBB penetration, drug-likeness. abap.co.in
BioactivityDBAASP, various QSAR models mdpi.comPredicts potential antibacterial, antifungal, or antiviral activity. mdpi.com
ToxicityToxinPred plos.orgPredicts if a peptide is likely to be toxic. plos.org
Secondary StructureSOPMA researchgate.netPredicts helical, strand, and coil regions. researchgate.net

Computational chemistry provides powerful tools for understanding the structural and electronic properties of molecules like this compound at an atomic level. Although specific, in-depth computational studies exclusively focused on this compound are not prevalent in publicly accessible research, the methodologies applied to similar dipeptides can be described. These investigations typically fall into several categories: quantum mechanics, molecular mechanics, and molecular dynamics simulations.

Quantum Mechanics (QM): Quantum chemical calculations, such as Density Functional Theory (DFT) or semi-empirical methods like PM3, are used to investigate the fundamental electronic structure of dipeptides. researchgate.netrsc.orgjomardpublishing.comnih.gov These methods can calculate geometric parameters (bond lengths, angles), electronic properties (HOMO-LUMO energies, dipole moments), and partial atomic charges. researchgate.netjomardpublishing.com For a molecule like this compound, QM could be used to determine the most stable conformations (folded vs. extended) and understand intramolecular interactions, such as hydrogen bonding. jomardpublishing.com

The following table summarizes common computational methods and their applications in the study of dipeptides.

Computational Method Typical Application Information Gained Relevant Citations
Quantum Mechanics (QM) Electronic structure calculation, Geometry optimizationBond lengths/angles, Electronic properties, Stable conformations, Reaction energies researchgate.netrsc.orgjomardpublishing.comnih.govrsc.org
Molecular Dynamics (MD) Simulation of molecular motion over time in a defined environmentConformational changes, Solvation properties, Interaction with other molecules nih.govacs.orgnih.govlew.romdpi.com
MM/PBSA & MM/GBSA Calculation of binding free energiesPrediction of binding affinity between a peptide and a target protein rsc.orgscispace.comresearchgate.netnih.gov

Computational Design of Modified Peptide Structures for Research Purposes

Computational design is a powerful strategy for engineering peptides with novel or enhanced properties, such as improved binding affinity to a biological target. nih.govnih.govmit.edu While this compound is a simple dipeptide, the principles of computational design can be applied to create more complex structures derived from it or similar peptide fragments. The general workflow involves sequence and structure optimization using specialized software and scoring functions.

A prominent tool in this field is the Rosetta software suite, which can be used for a wide range of protein and peptide modeling tasks. nih.govnih.govunits.it Protocols within Rosetta, such as FlexPepDock and RosettaScripts, allow for the iterative optimization of a peptide's sequence to improve its interaction with a target protein. nih.govrosettacommons.org The process often starts with a known peptide-protein complex or a docked model. The peptide's amino acids are then computationally mutated, and the resulting changes in binding energy are evaluated by a scoring function. nih.govunits.it This allows for the in silico screening of thousands of potential peptide sequences to identify candidates with predicted high affinity and specificity. nih.gov

Another critical step is the calculation of binding free energy, for which methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) are widely used. rsc.orgscispace.comresearchgate.netnih.govuomustansiriyah.edu.iq These "end-point" methods calculate the free energy of binding by analyzing snapshots from an MD simulation, providing a more rigorous estimation than simple docking scores. rsc.orgscispace.com

The strategies for modifying a peptide structure like Ser-Tyr for research can be summarized as follows:

Design Strategy Description Computational Tools/Methods Objective Relevant Citations
Sequence Optimization Systematically mutating amino acids in a peptide sequence to find variants with improved properties.Rosetta, Monte Carlo algorithmsEnhance binding affinity, improve stability. nih.govnih.govunits.it
Structure-Based Design Using the 3D structure of a target protein to design a complementary peptide binder from scratch or by modifying an existing one.Protein-peptide docking (e.g., HADDOCK), Rosetta, Fragment-based methodsCreate novel peptide inhibitors or binders for specific protein epitopes. mit.edumit.eduvietnamjournal.ru
Chemical Modification In silico evaluation of adding non-natural chemical groups (e.g., fatty acids) to a peptide to enhance its properties.RosettaMatch, Molecular Dynamics (MD) SimulationsImprove pharmacokinetic properties like half-life. acs.org
Binding Affinity Prediction Calculating the binding free energy of designed peptide-protein complexes to rank and prioritize candidates for experimental testing.MM/GBSA, MM/PBSAAccurately predict the strength of the peptide-target interaction. rsc.orgscispace.comresearchgate.netnih.govuomustansiriyah.edu.iq

Through these computational approaches, a simple dipeptide scaffold conceptually related to this compound could be elaborated into a more complex peptide. For instance, it could be extended and optimized to specifically target the active site of an enzyme or a protein-protein interaction interface, creating a valuable tool for biochemical research. nih.gov

Advanced Research Applications and Probes

Design of Peptidomimetics and Peptide Analogues for Receptor Studies

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability, bioavailability, and receptor selectivity. researchgate.netfrontiersin.org The design of such molecules is a cornerstone of drug discovery, enabling detailed study of peptide-receptor interactions. The Ser-Tyr sequence is a key motif in several biologically active peptides, making its derivatives, like Z-Ser-Tyr-OMe, relevant to the development of analogues for receptor studies.

One of the most prominent examples is the Luteinizing Hormone-Releasing Hormone (LH-RH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. nih.gov The Ser-Tyr sequence is part of the "message region" responsible for biological activity. mdpi.com Analogues of LH-RH are developed to have enhanced stability and receptor binding affinity compared to the native peptide. researchgate.net For instance, modifications at position 6 (substituting Gly with a D-amino acid) and position 10 are common strategies to increase potency. researchgate.net Studying these analogues provides insight into the conformational requirements for receptor binding and activation. researchgate.net

Similarly, the α-Melanocyte-Stimulating Hormone (α-MSH), with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂, is another peptide hormone where the Ser-Tyr sequence is present. nih.gov The development of potent and receptor-selective agonists and antagonists for melanocortin receptors (MC1R-MC5R) often involves modifications to the core sequence, leading to a better understanding of receptor-ligand interactions. nih.gov

The opioid peptides, such as enkephalins, also serve as a basis for designing peptidomimetics. While the classic Met-enkephalin sequence is Tyr-Gly-Gly-Phe-Met, the tyrosine residue is universally recognized as a critical pharmacophore for opioid receptor recognition. mdpi.comupc.edu Structure-activity relationship (SAR) studies on analogues help in mapping the topographical requirements of the μ and δ opioid receptors. nih.gov

Table 1: Examples of Peptide Analogues Containing Ser-Tyr or Related Motifs for Receptor Studies

Parent Peptide Sequence Analogue/Modification Focus Receptor Target Research Application
LH-RH pGlu-His-Trp-Ser-Tyr -Gly-Leu-Arg-Pro-Gly-NH₂ Substitution at Gly⁶ and Gly¹⁰ GnRH Receptor Studying receptor binding affinity and signal transduction. researchgate.net
α-MSH Ac-Ser-Tyr -Ser-Met-Glu-His-Phe-Arg-Trp-Gly... Cyclization and D-amino acid substitution Melanocortin Receptors Development of selective agonists and antagonists. nih.gov

Development of Bio-conjugates and Hybrid Molecules as Research Probes

Bio-conjugates are created by linking a biomolecule, such as a peptide, to another chemical moiety like a fluorescent dye, a metal chelator, or a toxin. These hybrid molecules serve as powerful research probes for molecular imaging, diagnostics, and targeted therapy. mdpi.com Peptides containing the Ser-Tyr sequence, particularly LH-RH, are frequently used for this purpose due to the overexpression of their receptors on various cancer cells. nih.gov

LH-RH and its analogues can be conjugated to imaging agents to visualize tumors. nih.gov This is often achieved through:

Radiolabeling : The peptide is linked to a chelating agent, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can stably complex a radioactive metal ion like Gallium-68 (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu). The resulting radiolabeled peptide can be detected using Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.gov

Fluorescent Labeling : A fluorophore can be attached to the peptide, allowing for optical imaging of receptor distribution in cells and tissues. chinesechemsoc.org

Drug Conjugation : Cytotoxic drugs can be attached to the peptide, directing the therapeutic agent specifically to cancer cells that overexpress the target receptor, thereby minimizing side effects on healthy tissue.

The tyrosine residue itself is a target for specific bioconjugation strategies. Methods have been developed for the chemoselective modification of tyrosine's phenolic side chain using reagents like diazonium salts or through palladium-catalyzed O-alkylation. nih.gov Triazolinedione (TAD) reagents have also been explored for their reactivity with tyrosine, although their selectivity versus tryptophan is pH-dependent. rsc.org These techniques allow for the precise attachment of probes to the peptide backbone.

Table 2: Bio-conjugates Based on Ser-Tyr Containing Peptides

Peptide Base Conjugated Moiety Type of Probe Application
LH-RH Analogue DOTA-⁶⁸Ga PET Imaging Probe Detection of tumors overexpressing LH-RH receptors. nih.gov
LH-RH Analogue DOTA-¹⁷⁷Lu Radiotherapeutic Agent Targeted radiotherapy of cancers. nih.gov
Generic Tyr-Peptide Fluorescent Dye (e.g., Rhodamine) Fluorescent Probe Cellular imaging and tracking of peptide localization. mdpi.com

Role as a Building Block in Complex Peptide Synthesis (e.g., LH-RH Derivatives)

Protected dipeptides like this compound are valuable intermediates in the chemical synthesis of larger, more complex peptides. Their use is a key feature of fragment condensation strategies in liquid-phase peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for the N-terminus of amino acids and peptides. peptide.com

A clear example of its application is in the industrial production of LH-RH derivatives. google.com In a documented synthesis, Z-Ser-OH is coupled with H-Tyr-OMe using a coupling agent like a water-soluble carbodiimide (B86325) (WSC) in the presence of an additive such as HOSu (N-Hydroxysuccinimide). google.com This reaction forms the protected dipeptide this compound.

This dipeptide fragment is then elongated. For instance, the Z-protecting group can be selectively removed via hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst) to yield H-Ser-Tyr-OMe. google.com This deprotected dipeptide can then be coupled with another peptide fragment. In the synthesis of an LH-RH analogue, the fragment H-Ser-Tyr-D-Ser(But)-Leu-Arg-Pro-NHEt was created and subsequently coupled with another fragment, pGlu-His-Trp-OR1, in a reaction catalyzed by the enzyme chymotrypsin (B1334515). google.com This chemoenzymatic approach leverages the specificity of the enzyme to form the correct peptide bond, reducing side reactions like racemization and simplifying purification. google.com

The use of a pre-formed, protected fragment like this compound streamlines the synthesis process, can improve yields, and simplifies the purification of intermediates compared to a one-by-one amino acid addition (stepwise synthesis).

Table 3: Synthesis Strategy for LH-RH Derivative Using a Ser-Tyr Fragment

Step Reactants Reagents/Conditions Product Purpose
1 Z-Ser-OH + H-Tyr-OMe WSC, HOSu, DMF This compound Formation of the protected dipeptide block. google.com
2 Z-Ser-Tyr-...-NHEt H₂, 10% Pd/C H-Ser-Tyr-...-NHEt Removal of the N-terminal Z-group to prepare for the next coupling. google.com

Engineering of Protein Active Sites and Metal Uptake Systems through Peptide Incorporation

The incorporation of specific peptide sequences into larger protein scaffolds or self-assembling systems is an advanced strategy for creating novel functions, such as engineered catalytic sites or systems for metal sequestration. The amino acids serine and tyrosine are particularly useful in this context due to the chemical reactivity of their hydroxyl (-OH) side chains.

The hydroxyl groups of serine and tyrosine can act as nucleophiles or as ligands for metal ions. mdpi.com This property is exploited in the design of peptide-based systems for templating the formation of inorganic nanoparticles. Peptides containing these residues can create a reducing environment that promotes the reduction of metal ions (e.g., Au³⁺, Ag⁺) to form metal nanoparticles. mdpi.com The peptide not only facilitates the reduction but can also bind to the nanoparticle surface, controlling its growth and preventing aggregation.

In the engineering of protein active sites, the precise placement of a tyrosine residue can be critical for catalysis. elifesciences.org For example, a conserved tyrosine residue in the active site of some decarboxylase enzymes acts as a crucial proton donor during the catalytic cycle. elifesciences.org By synthetically incorporating Ser-Tyr motifs or their analogues into protein scaffolds, it's possible to design new enzymes or modulate the activity of existing ones.

Furthermore, peptides containing histidine, serine, and tyrosine residues can be used to construct flexible metal-organic frameworks (MOFs). acs.org In these systems, the amino acid side chains coordinate with metal ions (e.g., Zn²⁺), creating porous structures that can have applications in catalysis, separation, and storage. acs.orgglobalresearchonline.net The synthesis of defined peptide-metal complex conjugates allows for the creation of molecules where a metal center is held in a specific coordination environment, a strategy used in developing metallo-peptides with potential anticancer activity. globalresearchonline.netuni-regensburg.de

Table 4: Applications of Ser-Tyr Motifs in Bioengineering

Application Role of Ser/Tyr Example System Mechanism
Nanoparticle Templating Reducing agent and capping ligand Gold nanorod formation on peptide nanoribbons Hydroxyl groups on Tyr/Ser reduce Au³⁺ ions; aromatic rings and other groups bind to the nanoparticle surface. mdpi.com
Active Site Engineering Catalytic residue (proton donor) Alanine/Serine Decarboxylases The Tyr hydroxyl group donates a proton to a reaction intermediate, which is essential for catalysis. elifesciences.org

Q & A

Q. What are the standard protocols for synthesizing Z-Ser-Tyr-OMe, and how can reproducibility be ensured?

  • Methodological Answer: this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu protecting groups. Key steps include:
  • Activation of carboxyl groups with coupling reagents (e.g., HBTU or DCC).
  • Sequential deprotection of Fmoc groups using piperidine.
  • Cleavage from the resin with trifluoroacetic acid (TFA) and purification via reverse-phase HPLC.
    To ensure reproducibility, document reaction parameters (temperature, solvent ratios, coupling times) and validate purity using NMR (≥95% purity) and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Methodological Answer:
  • HPLC : Quantify purity using a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA).
  • NMR : Confirm structure via 1^1H and 13^{13}C NMR, focusing on serine’s β-hydroxyl and tyrosine’s aromatic protons.
  • Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (expected: ~437.45 g/mol).
    Cross-validate results with at least two independent methods to minimize instrumentation bias .

Q. How should researchers design stability studies for this compound under varying conditions?

  • Methodological Answer: Conduct accelerated stability testing:
  • Temperature : Store samples at 4°C, 25°C, and 40°C for 1–4 weeks.
  • pH : Test stability in buffers (pH 3–9) to simulate physiological and storage conditions.
  • Light Exposure : Assess degradation under UV/visible light using controlled chambers.
    Quantify degradation products via HPLC and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

  • Methodological Answer: Use a Design of Experiments (DoE) approach:
  • Variables : Coupling reagent concentration, reaction time, and temperature.
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 2-hour coupling at 25°C with 1.5 eq HBTU).
    Monitor side products (e.g., diastereomers or truncated sequences) via LC-MS and adjust protecting group strategies (e.g., orthogonal protection for tyrosine’s phenol) .

Q. What methodologies are recommended to resolve contradictions between spectroscopic data and computational simulations for this compound?

  • Methodological Answer:
  • Cross-Validation : Re-run simulations with higher-level theory (e.g., DFT instead of MM) and compare with experimental NMR chemical shifts.
  • Error Analysis : Quantify instrumentation error margins (e.g., ±0.1 ppm for NMR) and assess solvent effects in simulations.
  • Collaborative Databases : Upload raw data to repositories like Zenodo for peer validation .

Q. How can in vitro studies on this compound’s bioactivity be designed to ensure statistical power and translational relevance?

  • Methodological Answer:
  • Cell Models : Use primary cells (e.g., human endothelial cells) over immortalized lines to enhance translational relevance.
  • Dose-Response Curves : Test 6–8 concentrations (1 nM–100 µM) with triplicate technical replicates.
  • Controls : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., known kinase inhibitors).
    Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) .

Q. What strategies are effective for integrating this compound’s structure-activity relationships (SAR) into hypothesis-driven research?

  • Methodological Answer:
  • Query Chem : Combine structural queries (SMILES notation) with text terms (e.g., “kinase inhibition”) to mine literature for SAR patterns .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tyrosine kinases).
  • Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL) to identify conserved pharmacophores .

Data Contradiction and Validation

Q. How should researchers address discrepancies in this compound’s reported bioactivity across studies?

  • Methodological Answer:
  • Source Audit : Compare experimental conditions (e.g., cell line passages, assay protocols).
  • Reproducibility Testing : Replicate key studies under standardized conditions (e.g., ATCC cell lines, SOPs).
  • Systematic Reviews : Follow PRISMA guidelines to synthesize evidence and identify confounding variables .

Ethical and Reporting Standards

Q. What are the essential criteria for reporting this compound research in peer-reviewed journals?

  • Methodological Answer:
  • Experimental Detail : Document synthesis protocols, characterization data, and statistical methods per journal guidelines (e.g., Beilstein Journal of Organic Chemistry).
  • Data Availability : Deposit raw NMR, HPLC, and bioassay data in FAIR-aligned repositories.
  • Ethical Compliance : Disclose conflicts of interest and adhere to institutional review board (IRB) standards for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.